Ethyl 2,4-dimethylquinoline-3-carboxylate Ethyl 2,4-dimethylquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 104785-54-8
VCID: VC21306165
InChI: InChI=1S/C14H15NO2/c1-4-17-14(16)13-9(2)11-7-5-6-8-12(11)15-10(13)3/h5-8H,4H2,1-3H3
SMILES: CCOC(=O)C1=C(C2=CC=CC=C2N=C1C)C
Molecular Formula: C14H15NO2
Molecular Weight: 229.27 g/mol

Ethyl 2,4-dimethylquinoline-3-carboxylate

CAS No.: 104785-54-8

Cat. No.: VC21306165

Molecular Formula: C14H15NO2

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2,4-dimethylquinoline-3-carboxylate - 104785-54-8

Specification

CAS No. 104785-54-8
Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
IUPAC Name ethyl 2,4-dimethylquinoline-3-carboxylate
Standard InChI InChI=1S/C14H15NO2/c1-4-17-14(16)13-9(2)11-7-5-6-8-12(11)15-10(13)3/h5-8H,4H2,1-3H3
Standard InChI Key ASEYONPNBCGPAZ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C2=CC=CC=C2N=C1C)C
Canonical SMILES CCOC(=O)C1=C(C2=CC=CC=C2N=C1C)C

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Composition

Ethyl 2,4-dimethylquinoline-3-carboxylate consists of a quinoline ring system substituted with two methyl groups at positions 2 and 4, and an ethyl carboxylate group at position 3. Its molecular formula is C₁₄H₁₅NO₂ with a molecular weight of 229.27 g/mol . The compound features a planar aromatic system with specific electron distribution patterns that contribute to its chemical reactivity and potential biological interactions. The quinoline core provides rigidity to the molecule, while the substituents affect its lipophilicity and potential interaction with biological targets.

Physical Properties

The physical state of ethyl 2,4-dimethylquinoline-3-carboxylate at room temperature is a solid with a melting point of 95°C . This relatively high melting point reflects the molecule's rigid structure and potential for intermolecular interactions. The compound exhibits solubility in common organic solvents, which facilitates its use in various chemical processes and analyses.

Spectroscopic Characteristics

The spectroscopic data for ethyl 2,4-dimethylquinoline-3-carboxylate provides valuable information about its structural confirmation:

1H-NMR spectrum (in CDCl₃) shows the following characteristic signals:

  • δ 1.42 ppm (triplet, J = 8 Hz, 3H): ethyl CH₃

  • δ 2.65 ppm (singlet, 3H): methyl group at position 2

  • δ 2.75 ppm (singlet, 3H): methyl group at position 4

  • δ 4.5 ppm (quartet, J = 8 Hz, 2H): ethyl CH₂

  • δ 7.45-8.0 ppm (multiplets, 4H): aromatic protons of the quinoline system

IR spectroscopy (KBr, cm⁻¹) reveals:

  • 3066 cm⁻¹: aromatic C-H stretching

  • 2931 cm⁻¹: aliphatic C-H stretching

  • 1724 cm⁻¹: C=O stretching (ester carbonyl)

  • 1616, 1587 cm⁻¹: aromatic C=C and C=N stretching

  • 1212, 1082 cm⁻¹: C-O stretching

These spectroscopic data collectively confirm the structure of ethyl 2,4-dimethylquinoline-3-carboxylate and provide reference points for structural verification in synthesis and analysis.

Identification Numbers and Nomenclature

There is an interesting discrepancy in the literature regarding the CAS registry number for this compound:

  • PubChem lists 104785-54-8 as the CAS number

  • Commercial sources list 116270-38-3

This discrepancy may represent different salt forms or preparation methods for the same basic structure.

Additional identifiers include:

  • PubChem CID: 2501158

  • InChIKey: ASEYONPNBCGPAZ-UHFFFAOYSA-N

  • SMILES: CCOC(=O)C1=C(C2=CC=CC=C2N=C1C)C

Synonyms include:

  • 2,4-Dimethylquinoline-3-carboxylic acid ethyl ester

  • CHEMBL1740332

  • DTXSID20368836

Synthetic Methodologies

Microwave-Assisted Synthesis

The general reaction scheme involves:

  • 2-Aminoacetophenone (1 mmole)

  • Ethyl acetoacetate (1 mmole)

  • Heterogeneous catalyst

  • Microwave irradiation (variable power levels)

This solvent-free approach aligns with green chemistry principles by reducing waste and energy consumption while increasing reaction efficiency.

Effect of Catalyst and Power Levels

Extensive research has been conducted to optimize the synthesis of ethyl 2,4-dimethylquinoline-3-carboxylate by varying both the catalyst type and microwave power level. The following tables summarize these findings:

Table 1: Effect of Microwave Power Level on Yield Using Mont.K-10 Catalyst

Sr. No.Power Levels (watts)Yield (%)Time (minutes)
180805
2160835
3240875
4320905
5400925
6480945
7560925

Source: Data compiled from reference

The data indicate that 480 W provides the optimal power level for maximum yield (94%) using Mont.K-10 as the catalyst.

Table 2: Effect of Different Catalysts on Yield at 560W Microwave Power

Sr. No.CatalystTime (minutes)Yield (%)
1Mont. K-10592
2Mont. KSF591
3Silica gel590
4MgSO₄(anhyd)589
5Na₂SO₄(anhyd)588
6Yb(OTf)₃587
7Sc(OTf)₃586
8Dy(OTf)₃585
9Gd(OTf)₃584
10InCl₃583
11Y(OTf)₃582
12Bi(OTf)₃581

Source: Data compiled from reference

These results demonstrate that Mont.K-10 is the most effective catalyst among those tested, achieving a 92% yield in just 5 minutes of microwave irradiation.

Synthetic Procedure

The optimized procedure for synthesizing ethyl 2,4-dimethylquinoline-3-carboxylate involves:

  • Combining 2-aminoacetophenone (1 mmole), ethyl acetoacetate (1 mmole), and catalyst (1g) in an Erlenmeyer flask (100 ml)

  • Irradiating the mixture for 5 minutes at 70% power level (560 W) in a domestic microwave oven operating at 2450 MHz

  • Cooling the mixture to room temperature

  • Extracting and recrystallizing the crude product with ethanol to yield pure ethyl 2,4-dimethylquinoline-3-carboxylate

This procedure represents a significant improvement over conventional heating methods, offering dramatically reduced reaction times and simplified workup procedures.

Analytical Methods for Characterization

Chromatographic Analysis

For quality control and purity assessment, ethyl 2,4-dimethylquinoline-3-carboxylate can be analyzed using thin-layer chromatography (TLC) with an acetone-benzene (1:3 or 1:2) solvent system and iodine chamber as the visualizing agent . This provides a simple yet effective method for monitoring reaction progress and assessing product purity.

More sophisticated analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography coupled with mass spectrometry (GC-MS) would likely provide more detailed characterization for research and quality control purposes.

Spectroscopic Analysis

As detailed earlier, spectroscopic methods including NMR and IR provide comprehensive structural confirmation. Mass spectrometry can additionally provide molecular weight confirmation and fragmentation patterns characteristic of the compound's structure.

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